COMT Inhibitory Activity: Dihydroxy vs. Hydroxymethoxy Substitution Class Comparison
In the seminal structure–activity study by Pérez et al., 2,3-dihydroxy-6-nitrobenzaldehyde (compound 15) was one of several dihydroxynitrobenzaldehydes that exhibited potent inhibition of partially purified pig liver COMT, whereas all tested hydroxymethoxynitrobenzaldehyde analogs—with the sole exception of 3-hydroxy-4-methoxy-5-nitrobenzaldehyde (compound 5)—showed no inhibition at a screening concentration of 5 × 10⁻⁴ M [1]. This qualitative class-level distinction is reinforced by quantitative data: the BindingDB-curated IC₅₀ of 2,3-dihydroxy-6-nitrobenzaldehyde against pig liver COMT is 1.00 × 10⁴ nM (10 µM) [2].
| Evidence Dimension | In vitro COMT inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1.00 × 10⁴ nM (10 µM) against partially purified pig liver COMT [2] |
| Comparator Or Baseline | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde (compound 5): active; all other hydroxymethoxynitrobenzaldehydes: inactive at 5 × 10⁻⁴ M [1] |
| Quantified Difference | Hydroxymethoxy congeners lack measurable COMT inhibition under identical conditions, whereas the dihydroxy compound is a confirmed inhibitor. |
| Conditions | Partially purified pig liver COMT; pyrocatechol as methyl-acceptor substrate; 15 min preincubation at 37 °C [1][2]. |
Why This Matters
The dihydroxy pharmacophore is a prerequisite for COMT engagement; selecting a hydroxymethoxy analog will yield a false-negative result in COMT inhibition assays.
- [1] Pérez, R. A.; Fernández-Alvarez, E.; Nieto, O.; Piedrafita, F. J. Dihydroxynitrobenzaldehydes and Hydroxymethoxynitrobenzaldehydes: Synthesis and Biological Activity as Catechol-O-methyltransferase Inhibitors. J. Med. Chem. 1992, 35 (24), 4584–4588. View Source
- [2] BindingDB. Entry BDBM50004046: 2,3-Dihydroxy-6-nitro-benzaldehyde (CHEMBL334706). IC₅₀ = 1.00E+4 nM against pig liver COMT. Accessed 2026-05-10. View Source
